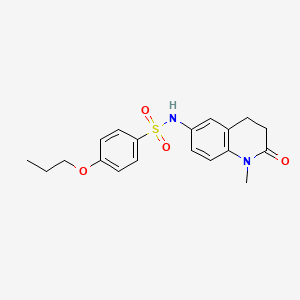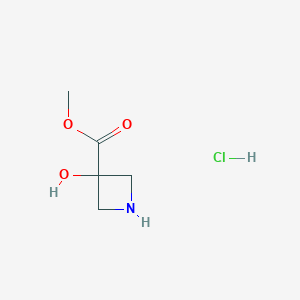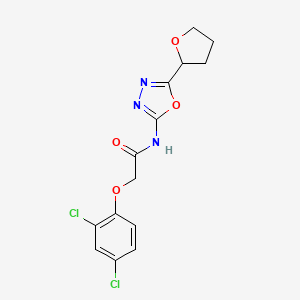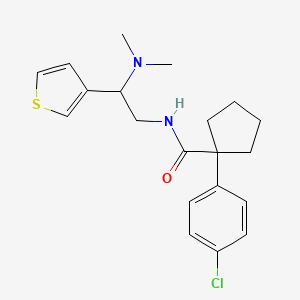
(Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "(Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one" have demonstrated significant antimicrobial activities. For example, a study by Desai et al. (2013) synthesized novel derivatives with broad-spectrum antimicrobial activity, showcasing the potential of such compounds in fighting bacterial and fungal infections. The synthesized compounds displayed very good antifungal activity, while one particular compound showed very good antibacterial activity, highlighting the versatility of thiazolidinone derivatives in antimicrobial applications (Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2013).
Chemosensory Applications
Novel thiazolone-based zinc complexes have been synthesized and characterized for their intense fluorescence emission and large Stokes shifts in the solid state. These complexes exhibited interesting ON/OFF/ON fluorescence switching properties induced by acid/base vapor and could detect toluene with a noticeable color change suitable for naked-eye detection. Such properties make these complexes promising for environmental monitoring and other applications in the field of luminescent materials, underscoring the chemosensory capabilities of thiazolidinone derivatives (Lin, Peng, Li, Shao, Li, Xie, & Xu, 2016).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic effects. A study conducted by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. The compounds significantly reduced ascites tumor volume, cell number, and increased the life span of tumor-bearing mice while manifesting strong antiangiogenic effects and suppressing tumor-induced endothelial proliferation. This suggests the potential therapeutic use of thioxothiazolidin-4-one derivatives in cancer treatment (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
properties
IUPAC Name |
(3Z)-6-ethoxy-3-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-25-14-5-6-16-12(9-14)8-13(18(23)21-16)10-17-19(24)22(20(27)28-17)11-15-4-3-7-26-15/h5-6,8-10,15,24H,2-4,7,11H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZAQRUFODJCT-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=CC3=C(N(C(=S)S3)CC4CCCO4)O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C/C(=C/C3=C(N(C(=S)S3)CC4CCCO4)O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((6-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)


![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)
![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)
![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

